molecular formula C9H8ClNO B102610 4-(2-Chloro-1-hydroxyethyl)benzonitrile CAS No. 16508-11-5

4-(2-Chloro-1-hydroxyethyl)benzonitrile

Cat. No. B102610
CAS RN: 16508-11-5
M. Wt: 181.62 g/mol
InChI Key: UPWAICDFHVIIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-1-hydroxyethyl)benzonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as CHB or Chlorobenzonitrile and is a derivative of benzonitrile.

Mechanism Of Action

The mechanism of action of CHB is not fully understood. However, studies have suggested that CHB may inhibit the activity of certain enzymes, such as DNA topoisomerase II and tyrosine kinase, which are involved in cell proliferation and survival. Additionally, CHB may induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

CHB has been shown to have a range of biochemical and physiological effects. In cancer cells, CHB has been shown to inhibit cell proliferation and induce apoptosis. In bacteria, CHB has been shown to inhibit cell growth and disrupt the bacterial cell wall. In plants, CHB has been shown to inhibit photosynthesis and induce oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using CHB in lab experiments is its high purity and stability. CHB can be synthesized with high purity, and it is relatively stable under normal laboratory conditions. However, one limitation of using CHB is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on CHB. One direction is to investigate its potential as a therapeutic agent for cancer, viral, and bacterial infections. Another direction is to explore its potential as a herbicide or fungicide for agricultural applications. Additionally, further research is needed to understand the mechanism of action of CHB and to develop new synthetic routes for its production.
Conclusion:
In conclusion, 4-(2-Chloro-1-hydroxyethyl)benzonitrile is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CHB in various applications.

Synthesis Methods

The synthesis of 4-(2-Chloro-1-hydroxyethyl)benzonitrile involves the reaction between 2-chloroethanol and benzonitrile in the presence of a base catalyst. This reaction yields CHB as a white solid with a melting point of 52-54 °C. The purity of CHB can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

CHB has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In pharmaceuticals, CHB has been investigated for its anticancer, antiviral, and antibacterial properties. In agrochemicals, CHB has been studied for its herbicidal and fungicidal activities. In materials science, CHB has been used as a building block for the synthesis of novel polymers.

properties

CAS RN

16508-11-5

Product Name

4-(2-Chloro-1-hydroxyethyl)benzonitrile

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

4-(2-chloro-1-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H8ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2

InChI Key

UPWAICDFHVIIRY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C(CCl)O

Canonical SMILES

C1=CC(=CC=C1C#N)C(CCl)O

synonyms

Benzonitrile, 4-(2-chloro-1-hydroxyethyl)- (9CI)

Origin of Product

United States

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